molecular formula C10H10Br2N2S B1441004 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1280787-25-8

4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1441004
CAS No.: 1280787-25-8
M. Wt: 350.07 g/mol
InChI Key: LXVKJHYMWFWMME-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a methylamine group attached to the thiazole ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 4-bromoacetophenone with thioamide derivatives under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring. The final product is obtained by methylation of the amine group and subsequent hydrobromide salt formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
  • 4-(4-Fluorophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
  • 4-(4-Methylphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

Comparison: Compared to its analogs, 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide exhibits unique properties due to the presence of the bromine atom Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding interactions

Properties

IUPAC Name

4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S.BrH/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7;/h2-6H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVKJHYMWFWMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
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4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
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4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
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4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
Reactant of Route 6
4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

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